Lipophilicity (XLogP3): A 0.6-Unit Increase in LogP Over the Cyclohexane Analog for Enhanced Membrane Permeability
The target compound exhibits significantly higher lipophilicity compared to its six-membered ring analog. This is a critical differentiator, as lipophilicity (LogP) is a primary driver of membrane permeability and bioavailability [1]. The data shows the 1-(2,2-difluoroethyl)cycloheptane-1-carbaldehyde has a computed XLogP3 of 3.4, while the direct cyclohexane analog (1-(2,2-difluoroethyl)cyclohexane-1-carbaldehyde) has an XLogP3 of 2.8 [2][3].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde: XLogP3 = 2.8 |
| Quantified Difference | +0.6 LogP units (approx. 21% increase) |
| Conditions | Computed property (XLogP3) using standard in silico prediction models [2][3]. |
Why This Matters
This quantified increase in lipophilicity suggests improved passive membrane permeability, making the cycloheptane scaffold a more attractive choice for targets requiring cellular uptake or blood-brain barrier penetration.
- [1] Grygorenko O.O., Melnykov K.P., Holovach S., Demchuk O. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. 2022, 17(21), e202200365. View Source
- [2] Kuujia.com. Cas no 1934413-16-7 (1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde). View Source
- [3] Kuujia.com. Cas no 1936165-63-7 (1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde). View Source
